2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
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Description
2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Inflammatory Activity
Compounds similar to 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties. A study found compounds with significant antimicrobial activity against S. aureus and others with anti-inflammatory effects superior to diclofenac, a common anti-inflammatory drug, as well as high antioxidant activity (Mandzyuk et al., 2020).
Sigma-Receptor Ligands
Spiro derivatives like this compound have been examined for their potential as sigma-receptor ligands. Research indicates that specific structural variations can significantly influence their affinity for σ1 and σ2 receptors, suggesting potential in central nervous system applications (Maier & Wünsch, 2002).
Synthesis Techniques
Studies also focus on the synthesis techniques for such spiro compounds. For example, a one-pot, three-component reaction catalyzed by piperidine under ultrasound irradiation has been utilized for efficient synthesis, indicating a growing interest in novel synthetic methodologies for these compounds (Wang et al., 2012).
Molluscicidal Activity
Some derivatives of 1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine have been tested as molluscicidal agents, indicating potential applications in agricultural or pest control sectors (Nawwar et al., 1993).
Acetyl-CoA Carboxylase Inhibitors
Research has been conducted on similar spiropiperidine compounds as inhibitors of acetyl-CoA carboxylase, which could have implications in metabolic research and drug development (Huard et al., 2012).
Corrosion Inhibition
Benzimidazole derivatives similar in structure to the compound have been studied for their role as corrosion inhibitors, demonstrating the diverse application potential of such compounds in industrial settings (Yadav et al., 2016).
properties
IUPAC Name |
2-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-13-25-14-11-23(12-15-25)26-20(18-8-4-6-10-22(18)28-23)16-19(24-26)17-7-3-5-9-21(17)27/h3-10,20,27H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYQOXJKVPBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.